Trinexapac

Description

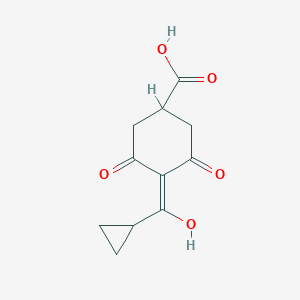

Structure

3D Structure

Properties

IUPAC Name |

4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c12-7-3-6(11(15)16)4-8(13)9(7)10(14)5-1-2-5/h5-6,14H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFWZNDCNBOKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=C2C(=O)CC(CC2=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559517, DTXSID501019900 | |

| Record name | 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trinexapac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104273-73-6, 143294-89-7 | |

| Record name | Trinexapac [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104273736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinexapac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143294897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trinexapac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-(cyclopropylcarbonyl)-3,5-dioxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(cyclopropyl-hydroxy-methylene)-3,5-dioxo-cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRINEXAPAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112ZF04MPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molecular Targets of Trinexapac-ethyl in Plant Signaling Pathways: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Trinexapac-ethyl (TE) is a potent plant growth regulator widely utilized in agriculture and turf management to control plant height and improve crop resilience. Its primary mechanism of action involves the targeted inhibition of gibberellin (GA) biosynthesis, a critical pathway for plant cell elongation. As a structural mimic of a key enzyme co-substrate, TE effectively blocks the final steps of bioactive GA production. Furthermore, emerging evidence indicates that TE's influence extends beyond the GA pathway, creating cross-talk with other vital plant hormone signaling networks, including those of ethylene (B1197577) and cytokinins. This technical guide provides an in-depth exploration of the molecular targets of Trinexapac-ethyl, presenting quantitative data on its effects, detailed experimental protocols for its study, and visual diagrams of the implicated signaling pathways.

Primary Molecular Target: Gibberellin Biosynthesis Pathway

The principal mode of action for Trinexapac-ethyl is the competitive inhibition of 2-oxoglutarate-dependent dioxygenases in the late stages of the gibberellin (GA) biosynthesis pathway.[1] TE's chemical structure mimics that of the co-substrate 2-oxoglutaric acid, allowing it to bind to the active site of key enzymes, thereby blocking their function.[2]

The primary enzymatic targets are:

-

GA 20-oxidase (GA20ox): This enzyme catalyzes the sequential oxidation of C-20 in GA precursors (e.g., GA53 to GA20).[3][4]

-

GA 3-oxidase (GA3ox), specifically 3β-hydroxylase: This enzyme is responsible for the final step in the synthesis of bioactive GAs, converting immediate precursors like GA20 into the highly active GA1.[1][3]

By inhibiting these enzymes, TE drastically reduces the endogenous levels of bioactive GAs, such as GA1, while causing an accumulation of their immediate precursors, like GA20.[1][5] This hormonal imbalance leads to a significant reduction in cell elongation, resulting in the desired dwarfing effect on the plant.[1]

Caption: Inhibition of late-stage gibberellin biosynthesis by Trinexapac-ethyl.

Quantitative Effects on Gibberellin Levels

The application of Trinexapac-ethyl leads to predictable and quantifiable changes in the endogenous concentrations of specific gibberellins (B7789140). The inhibition of GA 3-oxidase and GA 20-oxidase results in a significant decrease in bioactive GAs and a corresponding increase in their immediate precursors.

| Plant Species | Treatment | GA1 (Bioactive) Change | GA20 (Precursor) Change | Reference |

| Poa pratensis (Kentucky Bluegrass) | 0.1 kg a.i. ha-1 TE | ↓ up to 47% reduction | ↑ up to 146% increase | Tan & Qian (2003)[1] |

Secondary Molecular Targets & Signaling Cross-Talk

While the primary effect of TE is on the GA pathway, evidence suggests it also modulates other hormone signaling pathways, which may contribute to its observed secondary effects like enhanced turf quality and stress tolerance.

Ethylene Pathway

Studies have shown that Trinexapac-ethyl and chemically related compounds can reduce ethylene production in plants. The mechanism is thought to be analogous to its action on GA biosynthesis. The final step in ethylene production is catalyzed by ACC oxidase (1-aminocyclopropane-1-carboxylic acid oxidase), another dioxygenase that requires a co-substrate (ascorbic acid) that is structurally similar to TE.[2] By interfering with ACC oxidase activity, TE can lead to lower ethylene levels.[2] This reduction in ethylene, a hormone associated with senescence, may contribute to the prolonged green color and delayed aging observed in TE-treated plants.[2]

Cytokinin Pathway

Trinexapac-ethyl application has been correlated with increased levels of cytokinins, a class of hormones responsible for promoting cell division and delaying senescence. Research has demonstrated that following TE application, levels of zeatin riboside, a prevalent and highly active cytokinin, increase significantly. This hormonal shift is hypothesized to be a key factor behind the increased tiller density often seen after repeated TE applications, as a higher cytokinin-to-auxin ratio typically promotes axillary bud growth. The exact mechanism—whether TE directly influences cytokinin biosynthesis or inhibits its degradation by enzymes like cytokinin oxidase—is an area of ongoing research.

Caption: Cross-talk between Trinexapac-ethyl and major plant hormone pathways.

Experimental Protocols

Protocol: Gibberellin Quantification in Plant Tissue via GC-MS

This protocol provides a generalized workflow for the extraction, purification, and quantification of gibberellins from plant tissue following treatment with Trinexapac-ethyl.

1. Sample Preparation and Extraction:

- Flash-freeze 0.5-1.0 g of plant tissue (e.g., shoot apices, leaves) in liquid nitrogen.

- Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

- Extract the powder overnight at 4°C with 10 mL of 80% methanol (B129727) containing an appropriate internal standard (e.g., deuterated GAs like [2H2]GA1 and [2H2]GA20).

2. Purification and Fractionation:

- Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

- Collect the supernatant and pass it through a C18 Solid Phase Extraction (SPE) cartridge to remove non-polar compounds like chlorophyll.

- Elute the GA-containing fraction from the SPE cartridge with 80% methanol.

- Dry the eluate under a stream of nitrogen gas or using a rotary evaporator.

- Further purify the sample using High-Performance Liquid Chromatography (HPLC) to separate different GA species.

3. Derivatization:

- To increase volatility for GC analysis, derivatize the carboxyl groups of the GAs by methylation using diazomethane.

- Derivatize hydroxyl groups by silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

4. GC-MS Analysis:

- Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

- Use a suitable capillary column (e.g., DB-1 or DB-5) for separation.

- Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect and quantify the characteristic ions of the target GAs and the internal standards.

- Calculate the concentration of each GA based on the peak area ratio relative to its corresponding internal standard.

start [label="Plant Tissue Collection\n(TE-Treated & Control)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

step1 [label="Homogenization\n(Liquid N2)"];

step2 [label="Extraction\n(80% Methanol + Internal Standards)"];

step3 [label="Purification\n(C18 SPE Cartridge)"];

step4 [label="Fractionation\n(HPLC)"];

step5 [label="Derivatization\n(Methylation & Silylation)"];

step6 [label="Analysis\n(GC-MS in SIM mode)"];

end [label="Data Quantification\n(GA Concentration)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

start -> step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> end;

}

Caption: General workflow for the quantification of gibberellins using GC-MS.

Protocol: In Vitro GA 3-oxidase Inhibition Assay

This protocol outlines a generalized method for assessing the inhibitory effect of Trinexapac-ethyl on GA 3-oxidase activity using a recombinant enzyme.

1. Recombinant Enzyme Production:

- Clone the coding sequence of a GA 3-oxidase gene (e.g., AtGA3ox1 from Arabidopsis thaliana) into an expression vector (e.g., pET vector with a His-tag).

- Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

- Induce protein expression with IPTG and purify the recombinant GA3ox enzyme using nickel-affinity chromatography.

2. Enzyme Assay Reaction:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 4 mM DTT, 4 mM ascorbate, 4 mM 2-oxoglutarate, and 0.5 mM FeSO4).

- Set up reaction tubes containing the buffer, a known concentration of the GA substrate (e.g., 10 µM GA20), and varying concentrations of Trinexapac-ethyl (e.g., 0 to 100 µM).

- Initiate the reaction by adding a fixed amount of the purified recombinant GA3ox enzyme.

- Incubate the reactions at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

- Stop the reaction by adding an equal volume of acidified ethyl acetate.

3. Product Quantification and Data Analysis:

- Extract the reaction product (GA1) from the aqueous phase using ethyl acetate.

- Dry the organic phase and derivatize the product as described in Protocol 4.1.

- Quantify the amount of GA1 produced using GC-MS or LC-MS/MS.

- Plot the enzyme activity (rate of GA1 formation) against the concentration of Trinexapac-ethyl.

- Calculate the IC50 value, which is the concentration of TE required to inhibit 50% of the enzyme's activity, by fitting the data to a dose-response curve.

Conclusion

Trinexapac-ethyl exerts its primary plant growth regulatory effects through the precise and potent inhibition of key dioxygenases, GA 20-oxidase and GA 3-oxidase, in the gibberellin biosynthesis pathway. This targeted action leads to a measurable and significant reduction in bioactive GAs, thereby controlling cell elongation and shoot growth. Furthermore, its molecular interactions extend to other hormonal pathways, including the potential inhibition of ethylene synthesis and the promotion of higher cytokinin levels. These secondary effects likely contribute to the broad-spectrum benefits observed in agricultural and horticultural applications, such as enhanced plant resilience and delayed senescence. The experimental frameworks provided herein offer robust methods for quantifying these effects and further elucidating the complex interplay between Trinexapac-ethyl and the plant's intricate signaling networks. A deeper understanding of these multi-faceted molecular interactions is crucial for the continued development of advanced plant growth regulators and for optimizing their use in sustainable crop management.

References

- 1. scielo.br [scielo.br]

- 2. PROHEXADIONE-CA: MODES OF ACTION OF A MULTIFUNCTIONAL PLANT BIOREGULATOR FOR FRUIT TREES | International Society for Horticultural Science [ishs.org]

- 3. Gibberellin 3-oxidase Gene Expression Patterns Influence Gibberellin Biosynthesis, Growth, and Development in Pea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Gibberellin 20-Oxidase and Gibberellin 3β-Hydroxylase Transcript Accumulation during De-Etiolation of Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Trinexapac-ethyl's Impact on the Expression of GA-Responsive Genes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinexapac-ethyl (B166841) is a widely utilized plant growth regulator that modifies plant morphology by inhibiting the biosynthesis of gibberellins (B7789140) (GAs). Gibberellins are a class of tetracyclic diterpenoid hormones that play a crucial role in various aspects of plant growth and development, including stem elongation, seed germination, and flowering. By suppressing the production of active GAs, trinexapac-ethyl leads to a reduction in internode elongation, resulting in more compact and robust plants. This technical guide provides an in-depth analysis of the molecular effects of trinexapac-ethyl, with a specific focus on its influence on the expression of GA-responsive genes. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in understanding the mechanism of action of this compound and in designing relevant experimental studies.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Trinexapac-ethyl primarily acts as an inhibitor of the late stages of the gibberellin biosynthesis pathway. Specifically, it targets and blocks the activity of 3β-hydroxylase, a 2-oxoglutarate-dependent dioxygenase. This enzyme is responsible for the conversion of inactive GA precursors, such as GA20, into their biologically active forms, like GA1. By inhibiting this crucial step, trinexapac-ethyl effectively reduces the pool of active gibberellins within the plant, leading to the characteristic dwarfing phenotype.

Effect on the Expression of GA-Responsive Genes

The reduction in active gibberellin levels triggered by trinexapac-ethyl has a direct impact on the expression of genes that are regulated by the GA signaling pathway. This pathway is a critical regulatory network that controls a wide array of developmental processes in plants. The core of this pathway involves the interaction between GA, its receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), and DELLA proteins, which are transcriptional regulators that repress GA-responsive genes.

In the presence of active GA, a GA-GID1 complex is formed, which then binds to DELLA proteins, targeting them for degradation via the ubiquitin-proteasome pathway. The degradation of DELLA proteins relieves their repressive effect, allowing for the transcription of GA-responsive genes.

Application of trinexapac-ethyl, by lowering the concentration of active GAs, leads to the accumulation of DELLA proteins. These stabilized DELLA proteins, in turn, suppress the expression of GA-responsive genes. A key study by Leśniowska-Nowak et al. (2017) investigated the influence of trinexapac-ethyl on the transcriptome of common wheat (Triticum aestivum L.), specifically focusing on genes encoding enzymes in the gibberellin biosynthesis pathway.[1][2][3][4][5][6][7]

Quantitative Data on Gene Expression

While the specific fold-change data from the aforementioned study by Leśniowska-Nowak et al. (2017) is not publicly available in its supplementary materials, the established mechanism of action of trinexapac-ethyl allows for a clear prediction of its effects on the expression of key genes in the GA biosynthesis pathway. The following table summarizes the expected changes in the expression of these genes following treatment with trinexapac-ethyl, based on the principle of feedback and feed-forward regulation within the GA pathway.

| Gene | Encoded Enzyme | Step in GA Biosynthesis | Expected Change in Expression with Trinexapac-ethyl | Rationale |

| CPS | ent-copalyl diphosphate (B83284) synthase | Early | No significant change or slight upregulation | Early pathway genes are generally less subject to feedback regulation by downstream GA levels. |

| KS | ent-kaurene synthase | Early | No significant change or slight upregulation | Similar to CPS, less direct feedback control. |

| GA20ox | GA 20-oxidase | Late | Upregulation | A decrease in active GAs can lead to a feedback-mediated upregulation of genes involved in the synthesis of their precursors. |

| GA3ox | GA 3-oxidase | Late (Final step) | Upregulation | Similar to GA20ox, the plant may attempt to compensate for the lack of active GAs by increasing the expression of the enzyme responsible for their final synthesis step. |

| GA2ox | GA 2-oxidase | Catabolism | Downregulation | With lower levels of active GAs, the expression of genes responsible for their deactivation is expected to decrease to conserve the existing pool. |

Experimental Protocols

This section outlines a detailed methodology for a key experiment to quantify the effect of trinexapac-ethyl on the expression of GA-responsive genes in wheat, based on the study by Leśniowska-Nowak et al. (2017) and other relevant literature.[1][3][4][5][6][7]

Experiment: Quantitative Real-Time PCR (qPCR) Analysis of GA Biosynthesis Gene Expression in Wheat

1. Plant Material and Growth Conditions:

-

Plant Species: Triticum aestivum L. (Common Wheat)

-

Growth Medium: Pots filled with a standard potting mix or hydroponic solution.

-

Growth Chamber Conditions: 16-hour light/8-hour dark cycle, 22°C day/18°C night temperature, 60-70% relative humidity.

2. Trinexapac-ethyl Treatment:

-

Treatment Solution: Prepare a solution of trinexapac-ethyl (e.g., commercial formulation) at a desired concentration (e.g., 125 g a.i./ha equivalent, as used in some studies) in water with a surfactant.

-

Application: At the tillering stage (e.g., Zadoks growth stage 22-23), spray the wheat seedlings with the trinexapac-ethyl solution until runoff. A control group should be sprayed with water and surfactant only.

-

Sampling: Collect leaf tissue from both treated and control plants at various time points post-treatment (e.g., 2, 6, 12, 24 hours) and immediately freeze in liquid nitrogen. Store at -80°C until RNA extraction.

3. RNA Isolation:

-

Grind the frozen leaf tissue to a fine powder in liquid nitrogen using a mortar and pestle.

-

Isolate total RNA using a commercially available plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.[8][9]

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis to check for intact ribosomal RNA bands.

4. cDNA Synthesis:

-

Treat the total RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random hexamer primers, following the manufacturer's protocol.[10][11]

5. Quantitative Real-Time PCR (qPCR):

-

Primer Design: Design or obtain validated primers for the target genes (CPS, KS, GA20ox, GA3ox, GA2ox) and at least two stable reference genes for normalization (e.g., Actin, Ubiquitin).[2][10][12][13][14][15][16][17][18]

-

qPCR Reaction Mixture: Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers, and the diluted cDNA template.

-

qPCR Program:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt curve analysis to verify primer specificity.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Gibberellin signaling pathway.

Caption: Mechanism of action of trinexapac-ethyl.

Caption: Experimental workflow for qPCR analysis.

Conclusion

Trinexapac-ethyl serves as a potent inhibitor of gibberellin biosynthesis, leading to a significant reduction in the levels of active GAs in plants. This, in turn, modulates the expression of a suite of GA-responsive genes, primarily through the stabilization of DELLA repressor proteins. Understanding the intricate molecular consequences of trinexapac-ethyl application is paramount for its effective use in agricultural and horticultural settings and provides a valuable tool for researchers studying the complexities of the gibberellin signaling pathway. The experimental protocols and visualizations provided in this guide offer a framework for further investigation into the effects of this and other plant growth regulators on gene expression.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Selection of Reference Genes for Real-time Quantitative PCR Normalization in the Process of Gaeumannomyces graminis var. tritici Infecting Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. INFLUENCE OF CCC AND TRINEXAPAC-ETHYL ON THE EXPRESSION OF GENES INVOLVED IN GIBBERELLIC BIOSYNTHESIS AND METABOLISM PATHWAY IN ISOGENIC LINE WITH Rht12 DWARFING GENE | Acta Scientiarum Polonorum Hortorum Cultus [czasopisma.up.lublin.pl]

- 6. Influence of ccc and trinexapac-ethyl on the expression of genes involved in gibberellic biosynthesis and metabolism - Bibliografia Publikacji UP [publikacje.up.lublin.pl]

- 7. katalogi.bn.org.pl [katalogi.bn.org.pl]

- 8. researchgate.net [researchgate.net]

- 9. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

- 10. Identification of stable reference genes for qPCR studies in common wheat (Triticum aestivum L.) seedlings under short-term drought stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pages.jh.edu [pages.jh.edu]

- 12. geneticsmr.org [geneticsmr.org]

- 13. researchgate.net [researchgate.net]

- 14. Reference genes for gene expression studies in wheat flag leaves grown under different farming conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of genome-specific primers for homoeologous genes in allopolyploid species: the waxy and starch synthase II genes in allohexaploid wheat (Triticum aestivum L.) as examples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Wheat gibberellin oxidase genes and their functions in regulating tillering - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and validation of reference genes for quantitative RT-PCR normalization in wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Multiplex PCR assay for the simultaneous identification of race specific and non-specific leaf resistance genes in wheat (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]

The Soil Odyssey of Trinexapac-ethyl: A Technical Guide to its Metabolic Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the metabolic journey of Trinexapac-ethyl within the soil environment. Trinexapac-ethyl, a widely used plant growth regulator, undergoes a multifaceted degradation process influenced by both biotic and abiotic factors. Understanding its fate in soil is paramount for environmental risk assessment and the development of sustainable agricultural practices. This document provides a comprehensive overview of its degradation pathways, quantitative degradation data, and detailed experimental protocols for its study.

Executive Summary

Trinexapac-ethyl's persistence in soil is relatively low, with its degradation being primarily driven by microbial activity. The initial and most significant metabolic step is the hydrolysis of the ethyl ester to form its major metabolite, Trinexapac acid (CGA 179500). This is followed by further degradation into several minor metabolites. Abiotic factors such as hydrolysis play a role, particularly under alkaline conditions, while photolysis is not considered a major degradation pathway in soil. The dissipation half-life (DT50) of Trinexapac-ethyl in soil is typically short, ranging from a few hours to several days, depending on soil properties and environmental conditions.

Metabolic Degradation Pathway

The degradation of Trinexapac-ethyl in soil is a stepwise process initiated by the cleavage of the ester bond, leading to the formation of Trinexapac acid. This primary metabolite is then further transformed through various reactions, including oxidation and ring cleavage, resulting in a series of minor, more polar metabolites.

The principal metabolites identified in soil metabolism studies include:

-

Trinexapac acid (CGA 179500): The major and primary metabolite.

-

3-ethoxycarbonylpentanedioic acid (CGA 300405): A significant metabolite resulting from the cleavage of the cyclohexanedione ring.[1]

-

Tricarboxylic acid (CGA 312753): A further degradation product.

-

CGA 329773 and CGA 351210: Other identified minor metabolites.[1][2]

Quantitative Degradation Data

The rate of Trinexapac-ethyl degradation in soil is quantified by its dissipation half-life (DT50). This value is highly dependent on soil characteristics and environmental conditions, with microbial activity being the predominant factor.

| Compound | Soil Type | Aerobic/Anaerobic | Temperature (°C) | pH | DT50 (days) | Reference |

| Trinexapac-ethyl | Loam | Aerobic | 20 | 7.0 | 2.8 hours - 4.3 days | [3] |

| Sandy Loam | Anaerobic | Not Specified | Not Specified | ~25 | [4] | |

| Sterilized Soil | Aerobic | 25 | 7.4 | 4.44 | [5] | |

| Sterilized Soil | Anaerobic | 25 | 7.4 | 6.88 | [5] | |

| Non-sterilized Soil | Aerobic/Anaerobic | 25 | 7.4 | <1 | [5] | |

| Trinexapac acid (CGA 179500) | Paddy Soil | Not Specified | Not Specified | Not Specified | 9.09 - 10.10 | [5] |

Key Experimental Protocols

The study of Trinexapac-ethyl's fate in soil involves several key experimental setups. The methodologies outlined below are based on established regulatory guidelines, such as those from the OECD.

Aerobic and Anaerobic Soil Metabolism Study (based on OECD Guideline 307)

This experiment is fundamental to understanding the degradation pathway and rate under different redox conditions.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthetic History of Trinexapac-ethyl (B166841)

Introduction

Trinexapac-ethyl is a synthetic plant growth regulator belonging to the cyclohexanecarboxylate (B1212342) chemical class.[1][2] It is widely utilized in agriculture and turf management to control plant height and prevent lodging in cereal crops, as well as to manage the growth of various grass species.[1][3] Trinexapac-ethyl is applied as a foliar spray after the plants have emerged and is absorbed by the leaves, subsequently translocating to the growing shoots.[3][4] Its primary mode of action is the inhibition of gibberellin biosynthesis, which leads to a reduction in cell elongation and, consequently, shorter, more robust stems.[1][3] This guide provides a comprehensive overview of the discovery, synthetic history, and mechanism of action of Trinexapac-ethyl, supplemented with detailed experimental protocols and quantitative data.

Discovery and History

Trinexapac-ethyl, developed by Syngenta, is known by trade names such as Moddus and Primo Maxx.[1] It is a derivative of a cyclohexanedione and is structurally similar to common graminicides.[5] The development of Trinexapac-ethyl provided an effective tool for managing crop architecture and improving standability, thereby enhancing yield potential by redirecting the plant's energy into reproductive growth rather than excessive vegetative growth.[1]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Trinexapac-ethyl functions by inhibiting a key enzyme in the gibberellic acid (GA) biosynthesis pathway.[1] Specifically, it blocks the 3β-hydroxylase enzyme, which is responsible for converting the inactive precursor GA20 to the biologically active GA1.[6] This inhibition leads to a reduction in the levels of active gibberellins, which are crucial hormones for promoting cell elongation.[1][6] The result is a decrease in internode elongation, leading to shorter plant height.[4] This mode of action is shared by other plant growth regulators like chlormequat, daminozide, paclobutrazol, and prohexadione-calcium, although they may act at different stages of the gibberellin production pathway.[7]

Below is a diagram illustrating the signaling pathway of gibberellin biosynthesis and the point of inhibition by Trinexapac-ethyl.

Caption: Inhibition of GA1 synthesis by Trinexapac-ethyl.

Synthetic History and Protocols

The synthesis of Trinexapac-ethyl has been approached through various methods, with a common strategy involving the reaction of diethyl maleate (B1232345) and acetone (B3395972) as starting materials.[8][9] Several patented methods detail the multi-step process to achieve the final product.

General Synthetic Workflow

A common synthetic route involves the following key transformations:

-

Condensation: Diethyl maleate and acetone undergo a condensation reaction to form 2-acetonyl-1,4-diethyl succinate (B1194679).[9]

-

Cyclization: The resulting succinate derivative is cyclized in the presence of a base to yield ethyl 3,5-dioxocyclohexyl carboxylate.[9]

-

Acylation and Rearrangement: This intermediate is then acylated with cyclopropanecarbonyl chloride, followed by a rearrangement to produce Trinexapac-ethyl.[9][10]

The following diagram outlines a generalized experimental workflow for the synthesis of Trinexapac-ethyl.

Caption: Generalized synthetic workflow for Trinexapac-ethyl.

Detailed Experimental Protocols

Protocol 1: Synthesis via Cyclopropanecarboxylic Anhydride[9]

-

Preparation of 2-acetonyl-1,4-diethyl succinate: Diethyl maleate and acetone are condensed in an autoclave at 140-160°C and 5-15 atm in the presence of an organic amine.

-

Cyclization: The resulting 2-acetonyl-1,4-diethyl succinate is cyclized in the presence of sodium alkoxide to obtain ethyl 3,5-dioxocyclohexyl carboxylate.

-

Final Reaction: To a 250ml round-bottomed flask with a reflux condenser, thermometer, and stirrer, add 20ml of absolute ethanol (B145695) and 1.2g of sodium hydroxide. Stir to dissolve, then add dropwise 5.73g of 3,5-cyclohexanedione-1-ethyl carboxylate. Heat to reflux for 2 hours. Evaporate the ethanol under reduced pressure. To the remaining solid, add 5.8g of cyclopropanecarboxylic anhydride (B1165640) and heat to reflux for 2.5 hours. After cooling, adjust the pH to 1-2 with glacial hydrochloric acid. Extract the reaction liquid with CH₂Cl₂, dry the organic phase, concentrate, and distill under reduced pressure to obtain Trinexapac-ethyl.

Protocol 2: Synthesis via Acylation and Rearrangement[10][11]

-

Annulation Reaction: 2-acetonyl-1,4-diethyl succinate and an organic base are reacted in a non-polar organic solvent at 20-120°C for 0.5-5 hours to obtain 3,5-cyclohexanedione-1-ethyl formate.

-

Acylation: In the presence of micromolecular alcohol, ether, ketone, or nitrile as an additive, an organic amine and cyclopropanecarboxylic acid chloride are added, and the acylation reaction is carried out at -5 to 50°C to obtain 3-ethoxycarbonyl-5-oxo-cyclohexane-1-enol cyclopropanecarboxylate.

-

Rearrangement: The product from the previous step is rearranged in the presence of cyanide and triethylamine (B128534) to yield Trinexapac-ethyl.

Quantitative Data on Efficacy

Numerous studies have evaluated the efficacy of Trinexapac-ethyl in various plant species. The following tables summarize key quantitative findings from this research.

Table 1: Effects of Trinexapac-ethyl on Cereal Crops

| Crop | Application Rate (g/ha) | Application Timing | Observed Effects | Reference |

| White Oat | 100-150 | Second node visible | 20-32% reduction in plant height; increased panicles per square meter and yield; significant reduction in lodging. | [12] |

| Spring Barley | 200-400 | - | 5.6-16.5% reduction in stem height. | [5] |

Table 2: Effects of Trinexapac-ethyl on Turfgrass

| Grass Species | Application Regimen | Observed Effects | Reference |

| Creeping Bentgrass | 0.017 kg/ha weekly | 5-8% increase in ball roll distances. | [13] |

| Kentucky Bluegrass | 1.9-2.8 pt/acre | Increased clean seed yields. | [14] |

| Perennial Ryegrass | 0.5 oz./M | 50% reduction in clippings. | |

| Various Lawn Grasses | - | Growth reduction within 14-21 days after application. | [15] |

Table 3: Effects of Trinexapac-ethyl on Other Crops

| Crop | Application Rate | Observed Effects | Reference |

| Sugarcane | - | Reduces plant height, root volume, and number of buds; increases stem diameter with sequential applications. | [6] |

| Red Clover | 1.7-3.4 pt/acre | 15-34% increase in seed yield. | [16] |

| Annual Ryegrass | 400 g/ha | Over 50% increase in seed yield. | [17] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₅ | [18] |

| Molecular Weight | 252.26 g/mol | [18] |

| Melting Point | 36.1-36.6 °C | [2] |

| Boiling Point | Decomposes at approx. 310 °C | [2] |

| Acute Oral LD50 (rats) | 4460 mg/kg | [4] |

| Acute Percutaneous LD50 (rats) | >4000 mg/kg | [4] |

Conclusion

Trinexapac-ethyl is a valuable plant growth regulator with a well-established history of use in agriculture and turf management. Its targeted inhibition of gibberellin biosynthesis provides a reliable mechanism for controlling plant stature, which in turn can lead to significant improvements in crop yield and turf quality. The synthetic routes to Trinexapac-ethyl are well-documented, allowing for its efficient production. The quantitative data from numerous studies confirm its efficacy across a range of plant species and application scenarios. This technical guide provides a foundational understanding for researchers and professionals working with or developing plant growth regulators.

References

- 1. Trinexapac-ethyl, Plant Growth Regulator, Trinexapac-ethyl suppliers [agchemaccess.com]

- 2. fao.org [fao.org]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. High Quality Plant Growth Regulator Trinexapac-Ethyl - Agrogreat Group Manufacturer & Wholesale [agrogreat.com]

- 5. Studies on trinexapac-ethyl dose reduction by combined application with adjuvants in spring barley [plantprotection.pl]

- 6. scielo.br [scielo.br]

- 7. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]

- 8. Trinexapac-ethyl (Ref: CGA 163935) [sitem.herts.ac.uk]

- 9. CN100398508C - The preparation method of trinexapac-ethyl - Google Patents [patents.google.com]

- 10. Synthetic method of plant growth regulator trinexapac-ethyl intermediate 3-carbethoxy-5-oxo-cyclohexane-1-enol cyclopropanecarboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN102101830A - Method for preparing trinexapac-ethyl - Google Patents [patents.google.com]

- 12. scielo.br [scielo.br]

- 13. hort [journals.ashs.org]

- 14. cropandsoil.oregonstate.edu [cropandsoil.oregonstate.edu]

- 15. aloki.hu [aloki.hu]

- 16. cropandsoil.oregonstate.edu [cropandsoil.oregonstate.edu]

- 17. tandfonline.com [tandfonline.com]

- 18. Trinexapac-ethyl | C13H16O5 | CID 92421 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biochemical Inhibition of Plant 3β-Hydroxylase by Trinexapac Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trinexapac acid, the biologically active form of the plant growth regulator trinexapac-ethyl (B166841), is a potent inhibitor of the late stages of gibberellin (GA) biosynthesis in plants. Its primary mode of action is the competitive inhibition of gibberellin 3β-hydroxylase (GA3ox), a key 2-oxoglutarate-dependent dioxygenase. By acting as a structural mimic of the co-substrate 2-oxoglutarate, trinexapac acid effectively blocks the conversion of inactive GAs, such as GA₂₀, to their biologically active forms, like GA₁, which are essential for cell elongation and plant growth. This targeted inhibition leads to a reduction in stem elongation, resulting in shorter, sturdier plants with improved resistance to lodging. This technical guide provides a comprehensive overview of the biochemical mechanism of trinexapac acid, the gibberellin biosynthesis pathway, and detailed experimental protocols for studying the inhibition of 3β-hydroxylase.

Introduction

Trinexapac-ethyl is widely used in agriculture and turf management to control plant height and improve crop yield and quality.[1][2] Upon application, the ethyl ester is hydrolyzed in the plant to its active form, trinexapac acid.[3] The primary target of trinexapac acid is the enzyme 3β-hydroxylase (also known as GA 3-oxidase), a critical enzyme in the final steps of the gibberellin biosynthesis pathway.[4][5] Gibberellins (B7789140) are a class of diterpenoid plant hormones that play a crucial role in various developmental processes, including stem elongation, seed germination, and flowering.[5] By inhibiting 3β-hydroxylase, trinexapac acid effectively reduces the levels of active gibberellins, leading to a dwarfing effect on the plant.[4] This guide delves into the biochemical basis of this inhibition, providing researchers with the necessary background and methodologies to investigate this interaction further.

Mechanism of Action

Trinexapac acid belongs to the class of acylcyclohexanedione plant growth retardants.[6] These compounds are structural analogues of 2-oxoglutarate, a co-substrate for a family of non-heme iron-containing enzymes known as 2-oxoglutarate-dependent dioxygenases.[4][6] Gibberellin 3β-hydroxylase is a member of this enzyme family.

The catalytic cycle of 3β-hydroxylase involves the binding of Fe(II) and 2-oxoglutarate to the active site, followed by the binding of the gibberellin substrate (e.g., GA₂₀). Molecular oxygen then binds to the iron center, leading to the oxidative decarboxylation of 2-oxoglutarate to succinate (B1194679) and CO₂. This process generates a highly reactive ferryl intermediate which hydroxylates the C-3 position of the gibberellin substrate, converting it to its active form (e.g., GA₁).

Trinexapac acid competes with 2-oxoglutarate for binding to the active site of 3β-hydroxylase.[4] Due to its structural similarity, it occupies the 2-oxoglutarate binding site, thereby preventing the catalytic cycle from proceeding and inhibiting the hydroxylation of the gibberellin substrate. This leads to an accumulation of the inactive precursor (GA₂₀) and a depletion of the active gibberellin (GA₁).[5]

The Gibberellin Biosynthesis Pathway and Point of Inhibition

The biosynthesis of gibberellins is a complex pathway that occurs in multiple cellular compartments. The late stages of the pathway, where trinexapac acid acts, take place in the cytoplasm. The key inhibitory step is the 3β-hydroxylation of GA₂₀ to GA₁.

Quantitative Data on Inhibition

While the qualitative mechanism of competitive inhibition is well-established, specific kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) for trinexapac acid against purified 3β-hydroxylase from various plant species are not extensively reported in publicly available literature. The potency of acylcyclohexanedione inhibitors is known to be high, with some derivatives exhibiting IC₅₀ values in the nanomolar range against other 2-oxoglutarate-dependent dioxygenases.[7][8] The determination of these quantitative values is a key area for further research and is essential for a precise understanding of the inhibitor-enzyme interaction. The following tables outline the type of data that would be generated from such studies.

Table 1: Hypothetical Inhibition Data for Trinexapac Acid against 3β-Hydroxylase

| Plant Species | Enzyme Source | Substrate | Kₘ (µM) | Inhibitor | Kᵢ (nM) | Type of Inhibition |

| Arabidopsis thaliana | Recombinant AtGA3ox1 | GA₂₀ | 15[9] | Trinexapac Acid | To be determined | Competitive |

| Cucurbita maxima | Purified from endosperm | GA₂₀ | To be determined | Trinexapac Acid | To be determined | Competitive |

| Oryza sativa | Recombinant OsGA3ox2 | GA₂₀ | To be determined | Trinexapac Acid | To be determined | Competitive |

Table 2: Effect of Trinexapac-ethyl on Gibberellin Levels in Planta

| Plant Species | Treatment | GA₂₀ Level (ng/g FW) | GA₁ Level (ng/g FW) | Phenotype |

| Wheat (Triticum aestivum) | Control | Baseline | Baseline | Normal Height |

| Wheat (Triticum aestivum) | 100 mg/L Trinexapac-ethyl | Increased | Decreased | Reduced Height |

| Sugarcane (Saccharum officinarum) | Control | Baseline | Baseline | Normal Growth |

| Sugarcane (Saccharum officinarum) | 200 g/ha Trinexapac-ethyl | Increased | Decreased | Reduced Internode Elongation[5] |

Experimental Protocols

In Vitro Assay of 3β-Hydroxylase Activity and Inhibition

This protocol describes a method to express recombinant 3β-hydroxylase and measure its activity and inhibition by trinexapac acid in vitro.

Methodology:

-

Recombinant Enzyme Production:

-

Enzyme Activity Assay:

-

The standard assay mixture contains buffer (e.g., 50 mM Tris-HCl, pH 7.5), co-factors (e.g., 2 mM FeSO₄, 5 mM ascorbate, 5 mM 2-oxoglutarate), and the purified enzyme.

-

The reaction is initiated by adding the radiolabeled substrate (e.g., [¹⁴C]GA₂₀).

-

The reaction is incubated and then terminated. The products are extracted and separated by HPLC, and the radioactivity of the product peak (e.g., [¹⁴C]GA₁) is quantified.[9][10]

-

-

Inhibition Studies:

-

To determine the IC₅₀, the enzyme activity is measured at a fixed substrate concentration with a range of trinexapac acid concentrations.

-

To determine the Kᵢ and the mode of inhibition, enzyme activity is measured at various substrate concentrations in the presence and absence of different concentrations of trinexapac acid. The data are then analyzed using Michaelis-Menten and Lineweaver-Burk plots.

-

In Vivo Analysis of Gibberellin Levels

This protocol outlines the steps to measure the effect of trinexapac-ethyl treatment on the endogenous levels of gibberellins in plant tissues.

Methodology:

-

Plant Growth and Treatment:

-

Gibberellin Extraction and Purification:

-

The frozen tissue is ground to a fine powder and extracted with a solvent mixture (e.g., 80% methanol) containing deuterated internal standards for accurate quantification.

-

The extract is purified using solid-phase extraction (SPE) to remove interfering compounds.

-

-

Quantification by LC-MS/MS:

-

The purified extract is analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Gibberellins are separated by HPLC and detected by mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

-

The endogenous levels of GA₂₀ and GA₁ are quantified by comparing their peak areas to those of the deuterated internal standards.[14][15]

-

Conclusion

Trinexapac acid is a highly effective and specific inhibitor of plant 3β-hydroxylase, a key enzyme in the biosynthesis of active gibberellins. Its mechanism as a competitive inhibitor of the co-substrate 2-oxoglutarate is well-understood at a biochemical level. This targeted inhibition provides a powerful tool for the regulation of plant growth in various agricultural and horticultural applications. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the quantitative aspects of this inhibition and to explore the broader physiological consequences of manipulating the gibberellin pathway in plants. Future research focusing on the determination of specific kinetic parameters for 3β-hydroxylases from different plant species will be invaluable for the development of more targeted and efficient plant growth regulators.

References

- 1. Cloning and functional analysis of two gibberellin 3β-hydroxylase genes that are differently expressed during the growth of rice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Downregulation of a gibberellin 3β-hydroxylase enhances photosynthesis and increases seed yield in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trinexapac Plant Growth Regulator for Agricultural Research [benchchem.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Acylcyclohexanedione derivatives as potential in vivo sequential inhibitors of 4-hydroxyphenylpyruvate dioxygenase and GA(20) 3beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Function and substrate specificity of the gibberellin 3beta-hydroxylase encoded by the Arabidopsis GA4 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Function and Substrate Specificity of the Gibberellin 3β-Hydroxylase Encoded by the Arabidopsis GA4 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The gene encoding tobacco gibberellin 3beta-hydroxylase is expressed at the site of GA action during stem elongation and flower organ development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of trinexapac in wheat by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ingenieria-analitica.com [ingenieria-analitica.com]

- 15. researchgate.net [researchgate.net]

The Influence of Trinexapac-ethyl on Root Architecture and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trinexapac-ethyl (TE), a widely utilized plant growth regulator, is primarily known for its role in mitigating shoot elongation in various plant species. Its mechanism of action involves the inhibition of gibberellin biosynthesis, a key hormone in plant development.[1] While the effects on shoot growth are well-documented, the impact of Trinexapac-ethyl on root architecture and development is more complex and multifaceted. This technical guide provides an in-depth analysis of the current scientific understanding of how Trinexapac-ethyl influences root systems, synthesizes quantitative data from key studies, details experimental protocols for further research, and visualizes the underlying biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the effects of Trinexapac-ethyl on plant root physiology.

Introduction

Trinexapac-ethyl is a cyclohexanedione compound that acts as a plant growth regulator by inhibiting the 3β-hydroxylase enzyme.[2] This enzyme is responsible for the conversion of GA20 to the biologically active GA1, a critical step in the gibberellin biosynthesis pathway.[2] By blocking this step, Trinexapac-ethyl effectively reduces the levels of active gibberellins, leading to a decrease in cell elongation and, consequently, shoot growth.[2] The ester form, trinexapac-ethyl, is readily absorbed by plants and is then saponified to its active acid form, trinexapac.[3] While the primary application of Trinexapac-ethyl is to control vegetative growth in turfgrass and cereals, its influence extends to the root system, where it can elicit a range of responses depending on the plant species, environmental conditions, and application rates. Understanding these effects is crucial for optimizing its use in agriculture and for exploring its potential in developing new plant growth-regulating compounds.

Effects on Root Architecture and Development

The impact of Trinexapac-ethyl on root architecture is not uniform and can vary from an initial reduction in root growth to a subsequent enhancement. The redirection of photoassimilates from shoot to root growth is a commonly proposed theory to explain some of the observed effects.

Quantitative Effects on Root Parameters

The application of Trinexapac-ethyl has been shown to alter several key root parameters. The following tables summarize the quantitative data from various studies.

Table 1: Effect of Trinexapac-ethyl on Total Root Length (TRL) and Root Surface Area (SA) in Kentucky Bluegrass (Poa pratensis)

| Time After Treatment (WAT) | Treatment | Total Root Length (TRL) Reduction (%) | Root Surface Area (SA) Reduction (%) | Reference |

| 1 | Trinexapac-ethyl | 48 | 46 | [4] |

| 1 to 4 | Trinexapac-ethyl | Accelerated growth rate compared to control | Accelerated growth rate compared to control | [4] |

| 7 | Trinexapac-ethyl | No significant difference from control (on a per tiller basis) | No significant difference from control (on a per tiller basis) | [4] |

Table 2: Effect of Trinexapac-ethyl on Root Parameters in Sugarcane (Saccharum officinarum)

| Parameter | Effect of Trinexapac-ethyl | Reference |

| Root Volume | Decreased | [2][5] |

Table 3: Effect of Trinexapac-ethyl on Root Parameters in Other Species

| Plant Species | Parameter | Effect of Trinexapac-ethyl | Reference |

| Creeping Bentgrass (Agrostis stolonifera) | Root production per tiller (under low light) | Reduced | [2] |

| Zoysiagrass (Zoysia japonica) | Root Mass (under salinity stress) | Enhanced by 25% (averaged across salinity levels) | [6] |

| Corn (Zea mays) | Root System Dry Mass and Volume | Reduced | [7] |

Signaling Pathways and Mechanism of Action

Trinexapac-ethyl's primary mode of action is the inhibition of gibberellin biosynthesis. However, its effects on root architecture are likely a result of complex interactions between different hormonal pathways and physiological responses.

Gibberellin Biosynthesis Inhibition

The central mechanism of Trinexapac-ethyl is its interference with the late stages of gibberellin (GA) biosynthesis.[4] Specifically, it inhibits the 3β-hydroxylation of GA20 to the biologically active GA1.[2] This leads to a reduction in overall GA levels, which in turn suppresses cell elongation in the shoot. The impact on roots is less direct and may be linked to changes in resource allocation.

Caption: Proposed signaling pathway of Trinexapac-ethyl's effects.

Crosstalk with Other Hormones

Beyond gibberellins, Trinexapac-ethyl may also influence other plant hormone signaling pathways. There is evidence to suggest that it can reduce ethylene production and potentially increase cytokinin levels. Cytokinins are known to play a significant role in root development, including the regulation of root meristem size and lateral root formation. An increase in the cytokinin-to-auxin ratio is often associated with the promotion of root growth over shoot growth.

Experimental Protocols

The following sections detail generalized methodologies for investigating the effects of Trinexapac-ethyl on root architecture, based on protocols described in the cited literature.

Plant Material and Growth Conditions

-

Plant Species: Studies have utilized a variety of plants, including Kentucky bluegrass (Poa pratensis), sugarcane (Saccharum officinarum), and corn (Zea mays).[2][4][7]

-

Growth System: Both hydroponic and soil-based systems have been employed. Hydroponic systems offer the advantage of easy root harvesting and analysis.[4] Field trials are necessary to validate findings under agricultural conditions.[4]

-

Environmental Conditions: Controlled environment growth chambers or greenhouses are typically used to maintain consistent temperature, light intensity, and photoperiod. For example, a 12-hour photoperiod with day/night temperatures of 29/24°C has been used for bermudagrass studies.[6]

Trinexapac-ethyl Application

-

Formulation: Commercially available formulations such as Moddus® or Primo Maxx® are often used.[1]

-

Application Method: Foliar spray is the most common method of application.[8]

-

Dosage: Application rates vary depending on the plant species and experimental objectives. For instance, in white oat, a dose of 100 g a.i. ha-1 has been used.[9]

Root System Analysis

-

Harvesting: Roots are carefully washed to remove soil or growth medium.

-

Imaging and Analysis: Specialized root scanning systems like the WinRhizo™ are frequently used to measure parameters such as total root length, surface area, average diameter, and number of root tips.[4]

-

Biomass Measurement: Root and shoot tissues are dried in an oven (e.g., 70°C for 96 hours) to determine their dry matter content.[10]

Caption: A generalized experimental workflow for studying TE's root effects.

Discussion and Future Directions

The effects of Trinexapac-ethyl on root architecture are complex and appear to be highly dependent on the plant species, developmental stage, and environmental conditions. While an initial reduction in root growth is often observed shortly after application, this can be followed by a period of compensatory growth.[4] The underlying mechanisms are thought to involve a shift in photoassimilate partitioning from the inhibited shoots to the roots. However, the precise signaling cascades and the interplay with other hormones like cytokinins and ethylene require further investigation.

Future research should focus on:

-

Dose-response studies: Elucidating the optimal application rates of Trinexapac-ethyl for promoting root growth in different species.

-

Hormonal profiling: Comprehensive analysis of changes in the levels of various plant hormones in both roots and shoots following Trinexapac-ethyl treatment.

-

Gene expression analysis: Identifying the key genes and regulatory networks involved in the root response to Trinexapac-ethyl.

-

Field validation: Translating findings from controlled environment studies to real-world agricultural settings to assess the practical implications for crop yield and stress tolerance.

Conclusion

Trinexapac-ethyl's influence on root architecture and development is a significant aspect of its physiological effects that extends beyond its primary role as a shoot growth retardant. The available data suggest a dynamic response, often characterized by an initial inhibition followed by a potential enhancement of root growth. By inhibiting gibberellin biosynthesis, Trinexapac-ethyl likely triggers a complex series of events involving altered resource allocation and hormonal crosstalk. The detailed experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals to further explore and harness the root-related effects of this important plant growth regulator. A deeper understanding of these mechanisms will be instrumental in optimizing its use and in the development of novel compounds for targeted manipulation of plant growth.

References

- 1. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]

- 2. scielo.br [scielo.br]

- 3. PROHEXADIONE-CA AND TRINEXAPAC-ETHYL: SIMILARITIES IN STRUCTURE BUT DIFFERENCES IN BIOLOGICAL ACTION | International Society for Horticultural Science [ishs.org]

- 4. scispace.com [scispace.com]

- 5. EFFECT OF TRINEXAPAC-ETHYL ON GROWTH AND YIELD OF SUGARCANE - Advances in Weed Science [awsjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. cropandsoil.oregonstate.edu [cropandsoil.oregonstate.edu]

- 9. rsdjournal.org [rsdjournal.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Notes: Determination of Trinexapac-ethyl and its Metabolite Trinexapac in Crops using LC-MS/MS

AN-2025-12-12

Abstract

This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of trinexapac-ethyl (B166841) and its primary metabolite, trinexapac acid, in various crop matrices. Trinexapac-ethyl is a plant growth regulator used to prevent lodging in cereal crops.[1][2] Due to its rapid degradation to trinexapac acid in plants, the residue definition for monitoring often includes both the parent compound and its metabolite.[3][4] This method is crucial for ensuring compliance with Maximum Residue Levels (MRLs) and safeguarding food safety.[1][5][6] The protocol described herein employs a straightforward extraction and a "dilute and shoot" approach, minimizing sample preparation time while maintaining high accuracy and precision.

Introduction

Trinexapac-ethyl is widely applied to cereal crops like wheat, barley, oats, and rye to inhibit stem elongation, thereby preventing lodging and potentially increasing yield.[1][2] Regulatory bodies worldwide have established MRLs for trinexapac-ethyl residues in agricultural commodities.[5][6] Due to the rapid conversion of trinexapac-ethyl to its active form, trinexapac acid, analytical methods must be capable of accurately quantifying both compounds.[4][7] This LC-MS/MS method provides a reliable and efficient workflow for the simultaneous determination of trinexapac-ethyl and trinexapac acid residues in crops.

Experimental Workflow

The overall experimental workflow from sample receipt to final data analysis is depicted in the following diagram.

Caption: Overall workflow for the analysis of Trinexapac residues in crops.

Quantitative Data Summary

The performance of this method has been validated across various crop matrices. Key validation parameters are summarized in the tables below.

Table 1: Method Performance for Trinexapac Acid

| Crop Matrix | LOQ (mg/kg) | Mean Recovery (%) | RSD (%) | Reference |

| Wheat | 0.005 - 0.01 | 71 - 94 | < 10 | [4][7][8] |

| Rice | 0.01 | 70 - 73.6 | < 9 | [9][10] |

| Barley | 0.01 | 75 - 105 | < 15 | - |

| Oats | 0.01 | 72 - 108 | < 15 | - |

Table 2: Method Performance for Trinexapac-ethyl

| Crop Matrix | LOQ (mg/kg) | Mean Recovery (%) | RSD (%) | Reference |

| Various Crops | 0.01 | 72.7 - 99.2 | < 9.0 | [10] |

| Rice | 0.01 | 70 (at highest spike level) | 19 | [9] |

Note: Trinexapac-ethyl is often not detected in field samples as it rapidly converts to trinexapac acid.[4][7]

Protocols

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all HPLC or LC-MS grade).

-

Reagents: Ammonium acetate (B1210297), Formic acid (analytical grade).

-

Analytical Standards: Trinexapac-ethyl and Trinexapac acid (high purity).

-

Equipment: Analytical balance, homogenizer, centrifuge, vortex mixer, volumetric flasks, pipettes, 0.22 µm syringe filters.

Standard Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each analytical standard in 10 mL of acetonitrile.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with acetonitrile.

-

Working Standard Solutions (0.01 - 1.0 µg/mL): Prepare a series of working standards by diluting the intermediate stock solution with the initial mobile phase composition.

-

Matrix-Matched Calibration Standards: To compensate for matrix effects, prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank matrix extract.[11]

Sample Preparation and Extraction

-

Homogenization: Homogenize a representative sample of the crop material (e.g., wheat grain, rice straw) to a fine powder.

-

Weighing: Accurately weigh 5.0 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10 mL of extraction solvent (Acetonitrile:Water, 80:20, v/v).

-

For trinexapac acid, a phosphate (B84403) buffer (pH 7) can be used in the aqueous portion to improve extraction efficiency.[7][8]

-

Vortex for 1 minute to ensure the solvent thoroughly wets the sample.

-

Shake vigorously on a mechanical shaker for 30 minutes.

-

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Dilution and Filtration:

-

Transfer a 1 mL aliquot of the supernatant into a 10 mL volumetric flask and dilute to volume with water.

-

Filter the diluted extract through a 0.22 µm syringe filter into an LC vial for analysis.

-

LC-MS/MS Instrumental Conditions

Table 3: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium acetate in Water |

| Mobile Phase B | 10 mM Ammonium acetate in 90:10 Acetonitrile:Water |

| Gradient | Refer to specific instrument recommendations |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

Table 4: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

Table 5: MRM Transitions for Quantification and Confirmation

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Trinexapac Acid | 223.0 | 179.0 | 135.0 | 15 / 25 |

| Trinexapac-ethyl | 251.1 | 165.1 | 137.1 | 12 / 20 |

Note: MS parameters should be optimized for the specific instrument in use. The precursor ion for trinexapac acid, [M-H]⁻ at m/z 223, is fragmented to produce key product ions at m/z 179 and 135.[4][7][8]

Conclusion

The described LC-MS/MS method is highly suitable for the routine analysis of trinexapac-ethyl and its metabolite trinexapac acid in various crop matrices. The simple extraction procedure, coupled with the high selectivity and sensitivity of tandem mass spectrometry, allows for accurate and reliable quantification at levels compliant with global regulatory standards. The method demonstrates good recovery and precision, making it a valuable tool for food safety monitoring and agricultural research.

References

- 1. fera.co.uk [fera.co.uk]

- 2. fao.org [fao.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Proposed Maximum Residue Limit PMRL2025-14, Trinexapac-ethyl - Canada.ca [canada.ca]

- 6. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 7. Determination of trinexapac in wheat by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

- 10. Agricultural and Environmental Sciences [korseaj.org]

- 11. epa.gov [epa.gov]

Protocol for Trinexapac-ethyl Application in Cereal Lodging Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Lodging, the permanent displacement of cereal stems from their upright position, is a significant factor that can lead to substantial yield losses and reduced grain quality.[1][2] One of the primary management strategies to mitigate lodging risk in high-yielding cereal production is the application of plant growth regulators (PGRs). Trinexapac-ethyl (TE) is a widely used PGR that effectively reduces plant height and strengthens the stem, thereby increasing resistance to lodging.[3][4]

Trinexapac-ethyl functions by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for cell elongation.[3][5] Specifically, it blocks the 3β-hydroxylase enzyme, which is involved in the later stages of the gibberellin production pathway.[6] This inhibition leads to shorter, thicker stems and a more compact plant structure, making the crop less susceptible to lodging caused by wind and rain.

These application notes and protocols provide a comprehensive guide for researchers conducting studies on the efficacy of Trinexapac-ethyl in preventing lodging in wheat, barley, and oats. The document includes a summary of application rates and their effects, a detailed experimental protocol, and visual diagrams of the experimental workflow and the mode of action of Trinexapac-ethyl.

Data Presentation: Summary of Trinexapac-ethyl Application in Cereal Lodging Studies

The following tables summarize the application rates, timings, and observed effects of Trinexapac-ethyl on wheat, barley, and oats from various research studies.

Table 1: Effects of Trinexapac-ethyl on Wheat (Triticum aestivum L.)

| Application Rate (g a.i./ha) | Application Timing (Growth Stage) | Plant Height Reduction | Lodging Reduction | Reference |

| 62.5 - 250.0 | Zadoks GS 30, 32, or 37 | Approx. 6% with 125 g a.i./ha | Increased plant erectness by 9% with 125 g a.i./ha | [6] |

| 60, 100 | Feekes 5 and 7 | 5-10% | Not specified | [7] |

| 31.2 - 156.2 | Between 1st and 2nd node, and 2nd and 3rd node | Application at a later stage resulted in shorter plants | Lodging only observed at lower rates in susceptible cultivar | [1][2] |

| Not specified | Not specified | 1-2 inches | Significantly reduced in one year of a two-year study | [8] |

Table 2: Effects of Trinexapac-ethyl on Barley (Hordeum vulgare L.)

| Application Rate (g a.i./ha) | Application Timing (Growth Stage) | Plant Height Reduction | Lodging Reduction | Reference |

| 103.8, 207.6 (converted from fl oz/acre) | Zadoks GS 29 or 32 | Up to 42% | All applications decreased lodging compared to untreated | [9] |

| Not specified | Zadoks GS 30 to 33 | Reduced plant height | Showed the most promise in reducing lodging among PGRs tested | [8] |

| 100 (recommended dose), 50 (reduced dose) | Not specified | 5.6 to 16.5% | Not specified |

Table 3: Effects of Trinexapac-ethyl on Oats (Avena sativa L.)

| Application Rate (g a.i./ha) | Application Timing (Growth Stage) | Plant Height Reduction | Lodging Reduction | Reference |

| 100, 150 | T1 (1st node), T2 (1st-2nd node), T3 (2nd-3rd node) | 20-32% | Significant reduction | [4][10][11] |

| 201.8 (converted from oz/a) | Feekes 6 (1st node) | Up to 5 inches | Minimal lodging in treated plots vs. up to 78% in untreated | [12] |

| 50, 100, 150 | E1 (1st node), E2 (1st-2nd node), E3 (2nd-3rd node) | Not specified | Not specified | |

| 150 | T2 or T3 | 32% | Decreased from 75.20% to 32.35% | [13] |

Experimental Protocols

This section outlines a detailed methodology for conducting field trials to evaluate the efficacy of Trinexapac-ethyl in reducing lodging in cereal crops.

1. Experimental Design and Setup

-

Design: A Randomized Complete Block Design (RCBD) is recommended to account for field variability.

-

Replications: A minimum of three to four replications should be used to ensure statistical robustness.

-

Plot Size: Plot dimensions should be sufficient to minimize edge effects and allow for accurate data collection. A typical plot size might be 1.5m x 6m.

-

Treatments:

-

Untreated Control (UTC): No Trinexapac-ethyl application.

-

Trinexapac-ethyl treatments: A range of application rates and timings should be tested based on the specific objectives of the study (refer to the data tables above for guidance).

-

-

Site Selection: Choose a field with uniform soil type and a history of lodging to ensure that the treatment effects can be clearly observed.

2. Crop Management

-

Seeding: Use a certified seed of a cereal variety known to be susceptible to lodging. Seeding rates should be uniform across all plots and reflect local best management practices.

-

Fertilization: Apply fertilizers according to soil test recommendations for the target yield. High nitrogen rates can be used to increase lodging pressure.

-

Weed and Pest Control: Implement a standard weed and pest management program to prevent these factors from confounding the results.

3. Treatment Application

-

Equipment: Use a calibrated research plot sprayer with a boom and nozzles that ensure uniform coverage of the plots.

-

Timing: Apply Trinexapac-ethyl at the specified cereal growth stages (Zadoks or Feekes scale). Accurate identification of the growth stage is critical for optimal efficacy.

-

Application Volume: Follow the product label recommendations for water volume to ensure adequate foliage coverage.

4. Data Collection

-

Plant Height: Measure the height of at least ten randomly selected plants per plot from the soil surface to the top of the ear (excluding awns). Measurements should be taken at physiological maturity.

-

Lodging Assessment:

-

Visual Scoring: Lodging can be assessed visually as a percentage of the plot area that is lodged. A common scale is 0% (no lodging) to 100% (all plants lodged).[9]

-

Lodging Index: A lodging index can be calculated by multiplying the lodged area (%) by the angle of lodging (where 0° is vertical and 90° is horizontal) and dividing by 90.

-

-

Stem Strength: Instruments such as a stem push-bar can be used to measure the force required to displace stems, providing a quantitative measure of lodging resistance.

-

Yield and Grain Quality: Harvest each plot separately and determine the grain yield, adjusting for moisture content. Grain quality parameters such as test weight and protein content can also be analyzed.

5. Statistical Analysis

-

The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design.

-

Treatment means should be separated using a suitable test, such as Fisher's Least Significant Difference (LSD) or Tukey's HSD, at a significance level of p < 0.05.

-

Regression analysis can be used to determine the relationship between Trinexapac-ethyl application rates and the measured parameters.

Mandatory Visualization

Caption: Experimental workflow for Trinexapac-ethyl lodging studies.

Caption: Mode of action of Trinexapac-ethyl in inhibiting gibberellin biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. mbcropalliance.ca [mbcropalliance.ca]

- 3. Field Trial Analysis : complete guide- Alteia [alteia.com]

- 4. An introduction to lodging in cereals | AHDB [ahdb.org.uk]

- 5. researchgate.net [researchgate.net]

- 6. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 7. Agronomic Field Trial Management Software [quicktrials.com]

- 8. Field‐based mechanical phenotyping of cereal crops to assess lodging resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ssc.ca [ssc.ca]

- 11. seed.ab.ca [seed.ab.ca]

- 12. Identification and estimation of lodging in bread wheat genotypes using machine learning predictive algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]

Optimizing Trinexapac-ethyl Concentration for Turfgrass Growth Regulation: Application Notes and Protocols

Introduction

Trinexapac-ethyl (B166841) (TE) is a widely used plant growth regulator (PGR) in the turfgrass industry, valued for its ability to suppress vertical shoot growth, which reduces mowing frequency and improves turf quality.[1][2] It belongs to the cyclohexanedione chemical class and its primary mode of action is the inhibition of gibberellic acid (GA) biosynthesis.[3] TE is absorbed through the foliage and effectively slows the growth of numerous turfgrass species.[1] This document provides detailed application notes and experimental protocols for researchers and scientists to optimize trinexapac-ethyl concentrations for effective turfgrass growth regulation.